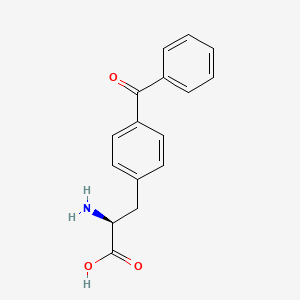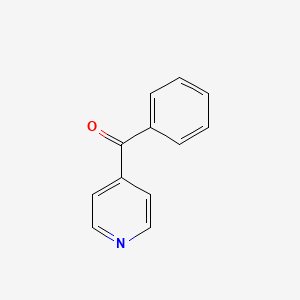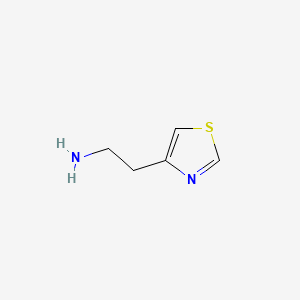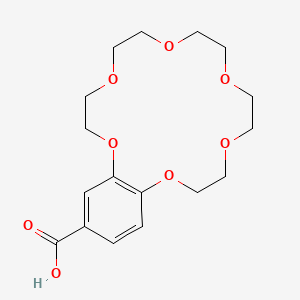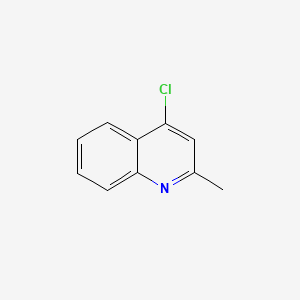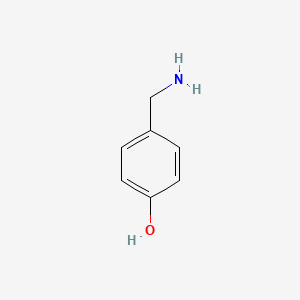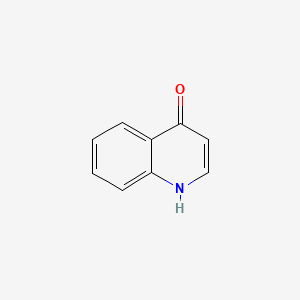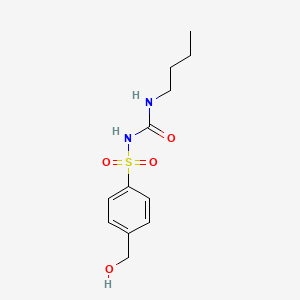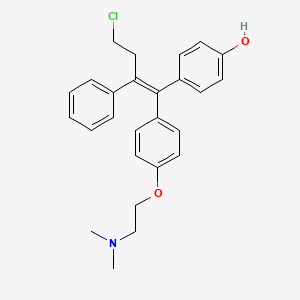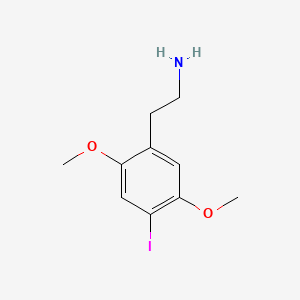![molecular formula C11H22N3O5P B1666395 3-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]amino]prop-1-en-2-ylphosphonic acid CAS No. 116198-48-2](/img/structure/B1666395.png)
3-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]amino]prop-1-en-2-ylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A 53868A is an antibiotic isolated from Streptomyces luridus.
Scientific Research Applications
Synthesis and Derivatives
Synthesis Pathways : The compound has been utilized in various synthesis processes. For example, Griffiths et al. (1997) detailed the synthesis of 2-amino-1-hydroxyethylene-1,1-bisphosphonic acid from N-phthaloylglycine, highlighting the compound's role in complex chemical syntheses (Griffiths et al., 1997).
Antiviral Applications : Luo et al. (2012) synthesized new (quinazolin-4-ylamino)methylphosphonates, indicating potential antiviral applications. This underscores the relevance of such compounds in developing antiviral agents (Luo et al., 2012).
Phosphonodipeptide Synthesis : Lukashuk et al. (2015) used derivatives of the compound in the synthesis of phosphonodipeptides, retaining optical purity, suggesting its importance in peptide synthesis (Lukashuk et al., 2015).
Chemical Properties and Reactions
Chemical Properties and Transformations : Kudzin et al. (2007) synthesized 1-(N-trifluoroacetylamino)alkylphosphonic acids, showing the transformative potential and chemical properties of similar compounds (Kudzin et al., 2007).
Alkylation of Amines and Phosphines : Gurevich and Tebby (1995) demonstrated the reaction of similar phosphonates with secondary amines, indicating its utility in the alkylation of amines and phosphines (Gurevich & Tebby, 1995).
Biomedical Applications
Genetic Incorporation in Proteins : Lee et al. (2009) reported the genetic incorporation of a fluorescent amino acid into proteins in yeast, highlighting the biomedical applications of similar compounds (Lee et al., 2009).
Fluorescence in Biological Assays : Frade et al. (2007) discussed coupling similar acids to amino groups for strong fluorescence, useful in biological assays (Frade et al., 2007).
Anticancer Properties : Kalla et al. (2014) synthesized derivatives with potential anticancer activity, underscoring its significance in cancer research (Kalla et al., 2014).
Environmental and Biochemical Studies
Biodegradation Studies : Cassaigne et al. (1976) explored the biodegradation of the C-P bond in similar compounds by Pseudomonas aeruginosa, important for environmental and biochemical research (Cassaigne et al., 1976).
Synthesis and Photoluminescence : Wu et al. (2007) synthesized acid–base compounds with different phosphonic acids, studying their photoluminescence, which is crucial in material science and chemistry (Wu et al., 2007).
properties
CAS RN |
116198-48-2 |
|---|---|
Product Name |
3-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]amino]prop-1-en-2-ylphosphonic acid |
Molecular Formula |
C11H22N3O5P |
Molecular Weight |
307.28 g/mol |
IUPAC Name |
3-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]amino]prop-1-en-2-ylphosphonic acid |
InChI |
InChI=1S/C11H22N3O5P/c1-7(2)4-9(11(16)14-10(15)5-12)13-6-8(3)20(17,18)19/h7,9,13H,3-6,12H2,1-2H3,(H,14,15,16)(H2,17,18,19)/t9-/m0/s1 |
InChI Key |
CUTXECQUPHPKMN-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(=O)CN)NCC(=C)P(=O)(O)O |
SMILES |
CC(C)CC(C(=O)NC(=O)CN)NCC(=C)P(=O)(O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)CN)NCC(=C)P(=O)(O)O |
Appearance |
Solid powder |
Other CAS RN |
116198-48-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A 53868A; A-53868A; A53868A; Dehydrophos |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






